Cas no 923928-36-3 (3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine)
3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 923928-36-3
- 3-(CHLOROMETHYL)-5-(3-CHLOROPHENYL)-PYRIDINE
- 3-Chloromethyl-5-(3-chloro-phenyl)-pyridine
- 3-(chloromethyl)-5-(3-chlorophenyl)pyridine
- SCHEMBL4591821
- EN300-715886
- JXMNNTNXJXKYOE-UHFFFAOYSA-N
- Pyridine, 3-(chloromethyl)-5-(3-chlorophenyl)-
- 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine
-
- Inchi: 1S/C12H9Cl2N/c13-6-9-4-11(8-15-7-9)10-2-1-3-12(14)5-10/h1-5,7-8H,6H2
- InChI Key: JXMNNTNXJXKYOE-UHFFFAOYSA-N
- SMILES: ClCC1=CN=CC(=C1)C1C=CC=C(C=1)Cl
Computed Properties
- Exact Mass: 237.0112047g/mol
- Monoisotopic Mass: 237.0112047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.269±0.06 g/cm3(Predicted)
- Boiling Point: 373.5±32.0 °C(Predicted)
- pka: 3.84±0.20(Predicted)
3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715886-0.05g |
3-(chloromethyl)-5-(3-chlorophenyl)pyridine |
923928-36-3 | 0.05g |
$912.0 | 2023-05-23 | ||
| Enamine | EN300-715886-0.1g |
3-(chloromethyl)-5-(3-chlorophenyl)pyridine |
923928-36-3 | 0.1g |
$956.0 | 2023-05-23 | ||
| Enamine | EN300-715886-0.25g |
3-(chloromethyl)-5-(3-chlorophenyl)pyridine |
923928-36-3 | 0.25g |
$999.0 | 2023-05-23 | ||
| Enamine | EN300-715886-0.5g |
3-(chloromethyl)-5-(3-chlorophenyl)pyridine |
923928-36-3 | 0.5g |
$1043.0 | 2023-05-23 | ||
| Enamine | EN300-715886-1.0g |
3-(chloromethyl)-5-(3-chlorophenyl)pyridine |
923928-36-3 | 1g |
$1086.0 | 2023-05-23 | ||
| Enamine | EN300-715886-2.5g |
3-(chloromethyl)-5-(3-chlorophenyl)pyridine |
923928-36-3 | 2.5g |
$2127.0 | 2023-05-23 | ||
| Enamine | EN300-715886-5.0g |
3-(chloromethyl)-5-(3-chlorophenyl)pyridine |
923928-36-3 | 5g |
$3147.0 | 2023-05-23 | ||
| Enamine | EN300-715886-10.0g |
3-(chloromethyl)-5-(3-chlorophenyl)pyridine |
923928-36-3 | 10g |
$4667.0 | 2023-05-23 |
3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine
Professional Introduction to 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine (CAS No. 923928-36-3)
3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine, identified by its CAS number 923928-36-3, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic molecule features a pyridine core substituted with a chloromethyl group at the 3-position and a 3-chlorophenyl group at the 5-position. The unique structural configuration of this compound makes it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and cardiovascular disorders.
The compound's molecular structure, characterized by the presence of both electron-withdrawing and electron-donating groups, contributes to its versatility in medicinal chemistry. The chloromethyl moiety, for instance, serves as a reactive site for further functionalization, enabling the attachment of diverse pharmacophores. In contrast, the 3-chlorophenyl group introduces additional electronic properties that can modulate the compound's binding affinity and metabolic stability. These features have garnered considerable attention from researchers exploring novel therapeutic strategies.
Recent advancements in drug discovery have highlighted the potential of 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine as a precursor in the development of small-molecule inhibitors. Studies have demonstrated its utility in generating derivatives with enhanced selectivity and reduced toxicity. For instance, researchers have leveraged this compound to synthesize molecules that interact with specific enzymatic targets implicated in neurodegenerative diseases. The ability to fine-tune the pharmacological profile through structural modifications has positioned this compound as a cornerstone in medicinal chemistry innovation.
The synthesis of 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloromethyl group typically employs chloroacetaldehyde or related reagents, while the attachment of the 3-chlorophenyl moiety often relies on cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic methodologies highlight the compound's role as a building block in complex molecular architectures.
In vitro studies have begun to unravel the biological significance of 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine and its derivatives. Initial investigations suggest that compounds derived from this scaffold exhibit promising activity against enzymes such as kinases and phosphodiesterases. Moreover, preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it an attractive candidate for further development. The compound's ability to cross the blood-brain barrier has also been noted, suggesting potential applications in central nervous system disorders.
The integration of computational chemistry has further accelerated the exploration of 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine's therapeutic potential. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures. These computational approaches complement experimental efforts by providing rapid screening of diverse derivatives and identifying optimal candidates for further validation.
The future prospects for 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine are promising, with ongoing research focusing on expanding its applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel therapeutics targeting unmet medical needs. As our understanding of disease mechanisms evolves, so too will the strategies for utilizing this versatile intermediate.
In conclusion, 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine (CAS No. 923928-36-3) represents a critical component in modern medicinal chemistry. Its unique structural attributes and synthetic accessibility make it an indispensable tool for developing innovative therapeutics. With continued research and development, this compound is poised to play a pivotal role in addressing some of today's most pressing health challenges.
923928-36-3 (3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)